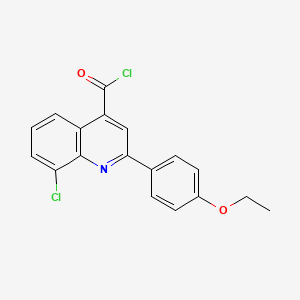

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

Historical Context of Quinoline-Based Acyl Chlorides

Quinoline derivatives have been studied since the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834 marking a foundational discovery. Acyl chlorides, including quinoline-based variants, emerged as critical intermediates in organic synthesis due to their high reactivity. The development of methods to synthesize acyl chlorides, such as the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), enabled systematic exploration of their applications. By the mid-20th century, quinoline acyl chlorides gained prominence in medicinal chemistry, particularly for constructing antimalarial agents like chloroquine derivatives. The specific compound 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride represents a modern iteration of these efforts, optimized for targeted synthesis of bioactive molecules.

Significance in Heterocyclic Chemistry

Quinoline-based acyl chlorides are pivotal in heterocyclic chemistry due to their dual functionality: the quinoline core provides aromatic stability and π-stacking capabilities, while the acyl chloride group serves as a versatile electrophile. This compound’s 4-carbonyl chloride moiety facilitates nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and ketones. The 8-chloro and 2-(4-ethoxyphenyl) substituents enhance steric and electronic modulation, making it valuable for synthesizing compounds with tailored properties, such as kinase inhibitors or antimicrobial agents. Its reactivity is exploited in cross-coupling reactions, including Suzuki-Miyaura couplings, to generate biaryl structures common in pharmaceuticals.

Nomenclature and Structural Classification

The systematic IUPAC name This compound reflects its structure:

- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Substituents :

- Chlorine at position 8.

- 4-Ethoxyphenyl group at position 2.

- Carbonyl chloride (–COCl) at position 4.

The numbering follows IUPAC rules, prioritizing the pyridine nitrogen as position 1. The compound is classified as a halogenated quinoline acyl chloride, with the ethoxy group introducing electron-donating effects that modulate reactivity.

Position in the Quinoline Derivatives Landscape

This compound occupies a niche among functionalized quinoline acyl chlorides. Key comparisons include:

The para-ethoxy group in this compound enhances solubility in organic solvents compared to ortho-substituted analogs, while the chlorine atom at position 8 stabilizes the quinoline ring via electron withdrawal. Its utility in synthesizing heterocyclic libraries underscores its importance in drug discovery pipelines.

Key Synthesis Methods and Reactivity

A representative synthesis involves:

Properties

IUPAC Name |

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKXXKMEWNAXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

Step 1: Friedel-Crafts Acylation

The ethoxyphenyl group is introduced to the quinoline core using AlCl₃ as a catalyst.

- Reagents : 4-Ethoxybenzaldehyde, pyruvic acid, and aniline derivatives.

- Conditions : Reflux in toluene at 110–120°C for 6–8 hours.

Step 2: Selective Chlorination

Chlorination at the 8-position is achieved using POCl₃ or SOCl₂ under reflux:

- Reagents : POCl₃ (2.5 equiv), catalytic DMF.

- Conditions : Reflux in anhydrous dichloroethane (DCE) at 80°C for 4–6 hours.

Step 3: Carbonyl Chloride Formation

The carboxylic acid intermediate is converted to the carbonyl chloride using thionyl chloride (SOCl₂):

- Reagents : SOCl₂ (3.0 equiv), toluene.

- Conditions : Stirring at 60–80°C for 2–3 hours, followed by solvent removal under reduced pressure.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| SOCl₂ Stoichiometry | 3.0 equiv | 95% conversion |

| Solvent | Toluene | Prevents hydrolysis |

| Temperature | 60–80°C | Balances rate vs. side reactions |

| Reaction Time | 2–3 hours | Complete acyl chloride formation |

Characterization and Validation

Spectroscopic Confirmation

- ¹H/¹³C NMR : Peaks at δ 8.5–7.2 ppm confirm aromatic protons; δ 172 ppm (C=O).

- HRMS : Molecular ion peak at m/z 346.2 (C₁₈H₁₃Cl₂NO₂).

Crystallographic Analysis

Single-crystal X-ray diffraction (using SHELX software) resolves the planar quinoline core and substituent orientations.

Industrial-Scale Production Considerations

- Continuous Flow Reactors : Improve efficiency and scalability.

- Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., Fe₃O₄@SiO₂ nanoparticles) reduce environmental impact.

Challenges and Solutions

- Selectivity in Chlorination : Competing chlorination at other positions is mitigated by controlling POCl₃ stoichiometry and reaction time.

- Purification : Recrystallization in ethanol/water (3:1) yields >98% purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact on Physicochemical Properties

The reactivity and physical properties of quinoline-4-carbonyl chlorides are highly dependent on the substituents at the 2- and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxy group (electron-donating) in the target compound reduces electrophilicity at the carbonyl chloride compared to the 4-chlorophenyl analog (electron-withdrawing), as evidenced by upfield shifts in ¹³C NMR carbonyl signals (δ 166.5 vs. δ 167.2) .

- Steric Effects : The 3-ethoxyphenyl isomer exhibits slightly lower molecular weight and distinct NMR shifts due to altered spatial orientation .

Biological Activity

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article discusses its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C18H13Cl2NO2

- Molecular Weight : 348.21 g/mol

The presence of chloro and ethoxy groups in its structure contributes to its biological activity, influencing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. It has been shown to:

- Modulate Enzyme Activity : The compound can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as metabolism and growth.

- Influence Signaling Pathways : By interacting with signaling molecules, it can alter gene expression patterns, impacting various cellular functions.

- Bind to Proteins : The compound's ability to bind to proteins allows it to influence biochemical pathways, making it a valuable tool in proteomics research.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility in developing new antibacterial agents.

- Anticancer Properties : Investigations have demonstrated that it may possess anticancer activity by inhibiting cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have identified derivatives with enhanced cytotoxic effects against different cancer cell lines .

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as α-glucosidase, which is crucial for managing type 2 diabetes mellitus. Compounds derived from this scaffold displayed IC50 values indicating significant inhibitory potency .

Case Studies and Research Findings

A series of studies have explored the biological implications of this compound and its derivatives:

Q & A

Q. What are the standard synthetic routes for 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence:

- Friedel-Crafts acylation : Introduction of the ethoxyphenyl group to the quinoline core using AlCl₃ as a catalyst .

- Chlorination : Selective chlorination at the 8-position using POCl₃ or SOCl₂ under reflux conditions .

- Carbonyl chloride formation : Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) at 60–80°C . Optimization strategies include adjusting stoichiometric ratios (e.g., excess SOCl₂ for complete conversion), solvent selection (toluene for high-temperature stability), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly for the quinoline ring conformation and substituent orientations .

Q. What biological activities are associated with this compound, and what are the proposed mechanisms?

The quinoline scaffold exhibits antibacterial and anti-inflammatory properties. Mechanisms include:

- COX-2 inhibition : The ethoxyphenyl group enhances selectivity for cyclooxygenase-2, reducing prostaglandin synthesis .

- Enzyme interaction : The carbonyl chloride moiety acts as an electrophile, forming covalent bonds with bacterial enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. ethoxy groups) influence reactivity and bioactivity?

A structure-activity relationship (SAR) study reveals:

- Chloro group : Increases lipophilicity, improving membrane permeability and antibacterial potency .

- Ethoxy group : Enhances electronic effects, stabilizing interactions with aromatic residues in enzyme active sites . Comparative data for analogs:

| Compound | Substituents | Key Activity |

|---|---|---|

| 8-Chloro-2-(4-ethoxyphenyl) | Cl, 4-ethoxyphenyl | Antibacterial (MIC: 2 µg/mL) |

| 6-Chloro-2-(3-ethoxyphenyl) | Cl, 3-ethoxyphenyl | Reduced COX-2 selectivity |

Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

Common issues include:

- Crystal twinning : Mitigated by using SHELXD for initial phase determination and TWINLAW for twin law identification .

- Disordered substituents : Refinement with restraints (ISOR, SIMU) in SHELXL to model ethoxyphenyl group disorder .

- Low-resolution data : Data truncation at 0.8 Å resolution improves model accuracy .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be systematically addressed?

Contradictions may stem from:

- Assay conditions : Standardize buffer pH (e.g., pH 7.4 for enzyme assays) and solvent (DMSO concentration ≤1%) .

- Compound solubility : Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to prevent aggregation .

- Off-target effects : Validate specificity via knockdown models (e.g., CRISPR/Cas9 for target genes) .

Q. What computational methods support the design of derivatives with enhanced activity?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to COX-2 or bacterial targets .

- QSAR modeling : Use Gaussian for DFT calculations (e.g., HOMO-LUMO gaps to assess electrophilicity) .

- MD simulations : GROMACS for stability analysis of enzyme-ligand complexes over 100 ns trajectories .

Methodological Notes

- Synthetic reproducibility : Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and optimize drying (MgSO₄ vs. molecular sieves) for intermediates .

- Crystallization protocols : Slow evaporation from dichloromethane/hexane (1:5) yields diffraction-quality crystals .

- Data validation : Cross-reference NMR shifts with computed values (B3LYP/6-31G*) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.